2-Chloro-5-cyanopyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyanopyrimidine-4-carboxylic acid is an organic compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, a cyano group at the 5-position, and a carboxylic acid group at the 4-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid typically involves the chlorination of a pyrimidine precursor followed by the introduction of the cyano and carboxylic acid groups. One common method involves the reaction of 2-chloropyrimidine with cyanogen bromide in the presence of a base to introduce the cyano group. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyanopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Amines, esters, and amides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Chloro-5-cyanopyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the cyano and carboxylic acid groups.
5-Cyanopyrimidine: Lacks the chlorine and carboxylic acid groups.
4-Carboxypyrimidine: Lacks the chlorine and cyano groups.
Uniqueness
2-Chloro-5-cyanopyrimidine-4-carboxylic acid is unique due to the presence of all three functional groups (chlorine, cyano, and carboxylic acid) on the pyrimidine ring, which imparts distinct chemical reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C6H2ClN3O2 |
---|---|
Molecular Weight |
183.55 g/mol |
IUPAC Name |
2-chloro-5-cyanopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-9-2-3(1-8)4(10-6)5(11)12/h2H,(H,11,12) |
InChI Key |
CYUYEOYGDHOMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.